

Structural Characterization of Illudin M: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Deoxyilludin M

Cat. No.: B057007

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Disclaimer: Extensive searches for "**6-Deoxyilludin M**" did not yield specific structural characterization data in publicly available scientific literature. Therefore, this guide focuses on the well-documented parent compound, Illudin M, to provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data involved in its structural elucidation.

Introduction

Illudin M is a sesquiterpenoid natural product produced by fungi of the genus *Omphalotus*. It belongs to a class of compounds known for their potent biological activities, including antitumor properties. The unique and complex structure of Illudin M, featuring a fused cyclopropane ring, has made it a subject of significant interest in chemical synthesis and pharmacology. Accurate structural characterization is paramount for understanding its mechanism of action and for the development of synthetic analogs with improved therapeutic indices. This guide outlines the key experimental techniques and data interpretation involved in determining the precise molecular architecture of Illudin M.

Physicochemical and Spectroscopic Data

The structural characterization of Illudin M relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Representative ^1H and ^{13}C NMR Spectroscopic Data for Illudin M

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Illudin M, 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the chemical shifts and determining the connectivity of all atoms in the molecule. The data presented below are representative values and may vary slightly depending on the solvent and instrument used.

Position	^1H Chemical Shift (δ , ppm)	Multiplicity	J (Hz)	^{13}C Chemical Shift (δ , ppm)
1	-	-	-	135.8
2	5.95	s	122.5	
3	-	-	-	201.2
4	2.55	d	10.5	50.1
5	1.85	d	10.5	45.3
6	-	-	-	72.1
7	1.15	s	25.4	
8	1.05	s	22.8	
9	4.10	s	70.3	
10	-	-	-	142.1
11	4.85	s	108.2	
5.05	s			
12	1.40	s	24.1	
13	0.60	d	4.5	15.2
14	1.10	d	4.5	20.7
15	3.60	s	58.9	

Note: This data is a representative compilation based on general knowledge of illudin structures and may not reflect experimentally verified values for Illudin M.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Illudin M

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can determine the mass with high accuracy, allowing for the confident assignment of a molecular formula.

Ionization Mode	Calculated m/z	Observed m/z	Molecular Formula
ESI+	249.1536 [M+H] ⁺	249.1532	C ₁₅ H ₂₀ O ₃
ESI+	271.1356 [M+Na] ⁺	271.1351	C ₁₅ H ₂₀ NaO ₃

Experimental Protocols

The structural elucidation of Illudin M involves a systematic workflow, from isolation to spectroscopic analysis and data interpretation.

Isolation and Purification of Illudin M

A general protocol for obtaining pure Illudin M from fungal cultures is as follows:

- Cultivation: Omphalotus species are grown in a suitable liquid or solid medium to induce the production of secondary metabolites.
- Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, typically ethyl acetate or methanol.
- Chromatography: The crude extract is subjected to a series of chromatographic separations. This often involves:
 - Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate) to fractionate the extract.

- High-Performance Liquid Chromatography (HPLC): Further purification of the Illudin M-containing fractions is achieved using reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water).
- Purity Assessment: The purity of the isolated Illudin M is confirmed by HPLC and NMR spectroscopy.

Spectroscopic Analysis

- Sample Preparation: A few milligrams of pure Illudin M are dissolved in a deuterated solvent (e.g., CDCl_3 , Methanol-d₄) in an NMR tube.
- Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):
 - ^1H NMR: To determine the chemical shifts and coupling constants of protons.
 - ^{13}C NMR: To identify the chemical shifts of all carbon atoms.
 - DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
- Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure.
- Sample Preparation: A dilute solution of Illudin M is prepared in a suitable solvent (e.g., methanol).

- Data Acquisition: The sample is introduced into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass data is acquired to determine the accurate mass.
- Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and fragmented in the mass spectrometer. The resulting fragmentation pattern provides clues about the different functional groups and their connectivity.[\[1\]](#)[\[2\]](#)

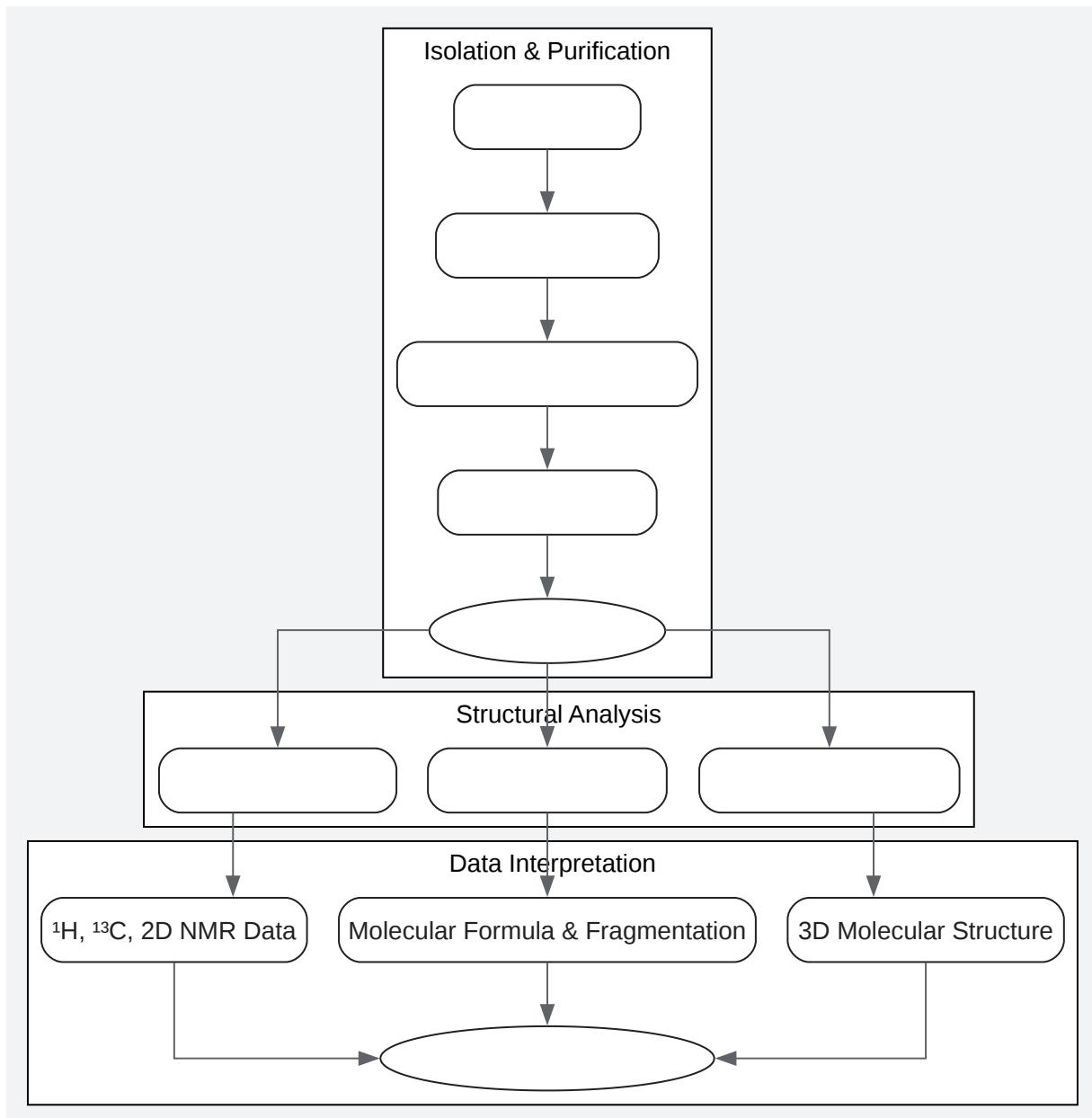
X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including its absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.[\[3\]](#)

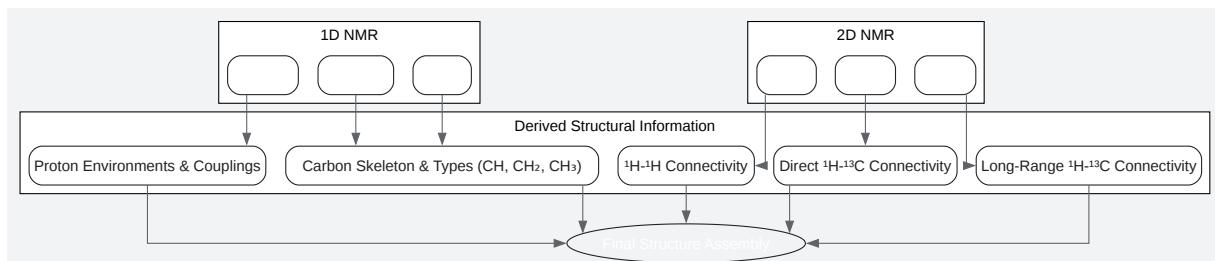
- Crystallization: High-quality single crystals of Illudin M are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. This can often be a challenging and time-consuming step.[\[4\]](#)
- Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
- Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions, yielding a detailed 3D model of the molecule.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the structural characterization of Illudin M.

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Caption: Experimental workflow for the structural characterization of Illudin M.

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Caption: Logic diagram for NMR-based structure elucidation.

Conclusion

The structural characterization of Illudin M is a multifaceted process that integrates separation science and various spectroscopic techniques. While NMR and mass spectrometry provide the foundational data for determining the planar structure and molecular formula, single-crystal X-ray crystallography offers the definitive three-dimensional structure. The methodologies and data presented in this guide provide a comprehensive framework for researchers involved in the study of Illudin M and other complex natural products. Further research into illudin derivatives will continue to rely on these fundamental analytical techniques to unlock their therapeutic potential.

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